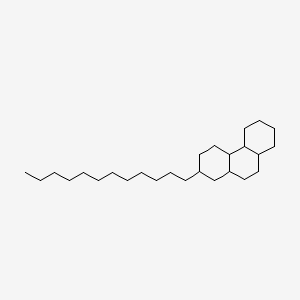
2-n-Dodecylperhydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Dodecylperhydrophenanthrene is a complex organic compound with the molecular formula C26H48 It is a derivative of phenanthrene, characterized by the addition of a dodecyl group and full hydrogenation of the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Dodecylperhydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives followed by the introduction of a dodecyl group. The hydrogenation process requires specific catalysts such as palladium or platinum under high-pressure hydrogen gas. The dodecyl group can be introduced through Friedel-Crafts alkylation using dodecyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-n-Dodecylperhydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene core, especially at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Aluminum chloride, dodecyl chloride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Alkylated phenanthrene derivatives.
Scientific Research Applications
2-n-Dodecylperhydrophenanthrene has diverse applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.
Biology: Investigated for its potential biological activities and interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-n-Dodecylperhydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can integrate into cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenanthrene: The parent compound, known for its aromatic properties and use in the synthesis of dyes, plastics, and pharmaceuticals.
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but different reactivity and applications.
Naphthalene: A simpler aromatic compound with two fused benzene rings, used in mothballs and as a precursor in chemical synthesis.
Uniqueness: 2-n-Dodecylperhydrophenanthrene stands out due to its fully hydrogenated phenanthrene core and the presence of a long dodecyl chain. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55334-22-0 |
|---|---|
Molecular Formula |
C26H48 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
2-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h22-26H,2-21H2,1H3 |
InChI Key |
YIZZECQVSWASEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCC2C(C1)CCC3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















